molecular formula C9H9N5 B13329174 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Cat. No.: B13329174
M. Wt: 187.20 g/mol
InChI Key: IBSQBFYUNYQHSU-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrazine moiety. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyrimidine with pyrazine-2-amine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is unique due to the presence of both methyl and pyrazine groups, which can enhance its pharmacological properties and make it a versatile compound for various applications .

Biological Activity

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as a kinase inhibitor.

The compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Aberrant CDK activity is associated with various cancers, making CDK inhibitors valuable in cancer therapy. Specifically, this compound has been shown to inhibit CDK2, a key player in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activities and effects of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Notes
MCF-70.045CDK2 inhibition; induces apoptosisPotent cytotoxicity observed
HCT1160.046Cell cycle arrest at G1 phaseSignificant growth inhibition
HepG20.048Induces DNA damage responseApoptotic effects confirmed
A27800.127Inhibition of retinoblastoma phosphorylationSub-micromolar antiproliferative activity

Case Studies

Several studies have investigated the efficacy of this compound:

  • Antiproliferative Activity : A study demonstrated that the compound exhibited sub-micromolar antiproliferative activity across multiple cancer cell lines, including ovarian and breast cancer models. The compound's ability to induce apoptosis was quantified with a notable increase in early and late apoptotic cells compared to control groups .
  • Cell Cycle Arrest : Research indicated that treatment with this compound led to significant cell cycle arrest at the G1 phase in HCT116 cells, suggesting its utility as a therapeutic agent targeting early cell cycle regulation .
  • Kinase Inhibition Studies : The compound was shown to selectively inhibit CDK2 with a Ki value of approximately 0.005 µM, indicating its strong potential as a targeted therapy for cancers characterized by dysregulated CDK activity .

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

2-methyl-6-pyrazin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C9H9N5/c1-6-13-7(4-9(10)14-6)8-5-11-2-3-12-8/h2-5H,1H3,(H2,10,13,14)

InChI Key

IBSQBFYUNYQHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=NC=CN=C2

Origin of Product

United States

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